Methyl 5-(1-ethoxyvinyl)picolinate

Description

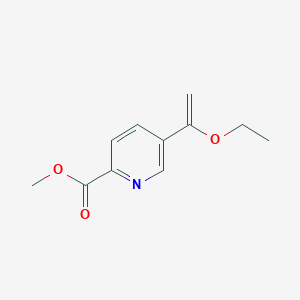

Methyl 5-(1-ethoxyvinyl)picolinate is a methyl ester derivative of picolinic acid, featuring a 1-ethoxyvinyl substituent at the 5-position of the pyridine ring. The ethoxyvinyl group introduces both steric bulk and electron-donating effects due to the ethoxy moiety, which may influence its reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 5-(1-ethoxyethenyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-4-15-8(2)9-5-6-10(12-7-9)11(13)14-3/h5-7H,2,4H2,1,3H3 |

InChI Key |

JYAKEXQWNMHLBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=CN=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-ethoxyvinyl)picolinate typically involves the reaction of pyridine derivatives with ethoxyethenyl reagents under controlled conditions. One common method includes the use of ethyl vinyl ether and a suitable catalyst to introduce the ethoxyethenyl group onto the pyridine ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-ethoxyvinyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethoxyethenyl group to an ethyl group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Ethyl-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-(1-ethoxyvinyl)picolinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(1-ethoxyvinyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethenyl group can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Physicochemical and Spectral Properties

- IR and NMR Profiles : Methyl picolinate derivatives exhibit distinct IR absorption peaks (e.g., C=O stretch at ~1700 cm⁻¹) and NMR chemical shifts (e.g., ester methyl groups at δ 3.8–4.0 ppm in $^1$H NMR). The ethoxyvinyl group would introduce additional peaks for vinyl (C=C) and ethoxy (C-O) moieties, distinguishable from bromo or hydroxymethyl substituents .

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) for methyl picolinate derivatives align with calculated values (e.g., 261.1 m/z for Methyl 6-((2-formyl-4-methoxyphenoxy)methyl)picolinate), ensuring structural validation .

Stability and Handling Considerations

- Thermal Stability: The parent methyl picolinate has a flashpoint of 103°C, with decomposition releasing CO, CO₂, and NOₓ . The ethoxyvinyl group’s stability under heat remains speculative but likely requires similar precautions (e.g., avoiding strong oxidizers) .

- Storage : Like other methyl picolinates, the compound should be stored in sealed containers in ventilated areas to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.